molecular formula C16H11Cl2NO3S B14186005 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione CAS No. 917605-55-1

5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B14186005
CAS No.: 917605-55-1
M. Wt: 368.2 g/mol
InChI Key: KKAZGLAFIFMBRQ-UHFFFAOYSA-N
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Description

5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound that contains a thiazolidine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazolidine ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-(2,4-dichlorophenoxy)benzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic or thiazolidine rings .

Scientific Research Applications

5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct biological activities. Unlike other thiazolidinedione derivatives, this compound has been shown to possess a broader spectrum of biological activities, including antimicrobial and anticancer properties .

Properties

CAS No.

917605-55-1

Molecular Formula

C16H11Cl2NO3S

Molecular Weight

368.2 g/mol

IUPAC Name

5-[[2-(2,4-dichlorophenoxy)phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H11Cl2NO3S/c17-10-5-6-13(11(18)8-10)22-12-4-2-1-3-9(12)7-14-15(20)19-16(21)23-14/h1-6,8,14H,7H2,(H,19,20,21)

InChI Key

KKAZGLAFIFMBRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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